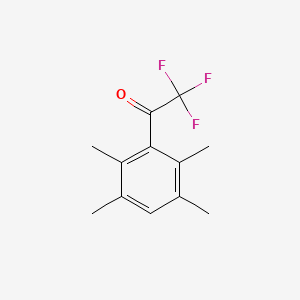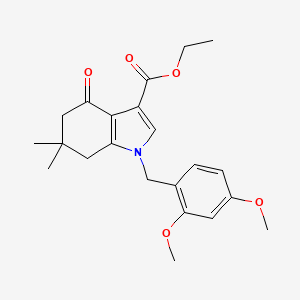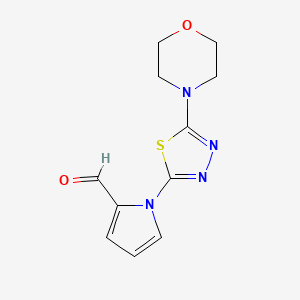
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, also known as 5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl pyrrole-2-carbaldehyde, is a heterocyclic compound composed of a five-membered ring of nitrogen, sulfur and carbon atoms. It is a relatively new compound, first synthesized in 2009, and has potential applications in the fields of medicine and chemistry.
Scientific Research Applications
Antimicrobial Applications
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde and its derivatives have shown promising results in antimicrobial studies. Specifically, these compounds have demonstrated significant antitubercular and antifungal activities. The 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related, have been screened for antitubercular and antifungal activities, showing very good results in some cases (Syed, Ramappa, & Alegaon, 2013). Additionally, compounds synthesized from 3-Fluoro-4-(morpholin-4-yl)aniline treated with indol-3-carbaldehyde and other derivatives have demonstrated good antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Anti-inflammatory and Analgesic Properties
Some derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied for their anti-inflammatory and analgesic activities. New 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives have shown promising results in anti-inflammatory activity, with the most potent derivatives also being tested for their analgesic activity. These compounds were evaluated against a reference drug and showed promising results in terms of ulcerogenicity and LD50 (Hussein, Shaker, Ameen, & Mohammed, 2011).
Anticancer Activities
Compounds containing the 1,3,4-thiadiazole core, such as 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde, have been extensively used as a pharmacological scaffold in medicinal chemistry due to their biological properties. A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and evaluated for their biological activities, including DNA protective ability and antimicrobial activity. Interestingly, some of these compounds exhibited significant cytotoxicity on various cancer cell lines, making them potential candidates for future chemotherapy drugs (Gür et al., 2020).
Photophysical Applications
The photophysical properties of certain derivatives of 1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied, indicating potential applications in the field of materials science. Novel fluorescent styryl push–pull compounds having an electron-donating thiazole unit were synthesized and characterized. These compounds' absorptive and emissive properties were analyzed, and computational methods were used to understand their structural, molecular, electronic, and photophysical parameters (Sekar et al., 2014).
properties
IUPAC Name |
1-(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c16-8-9-2-1-3-15(9)11-13-12-10(18-11)14-4-6-17-7-5-14/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICAGVXQCFTENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Morpholin-4-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)
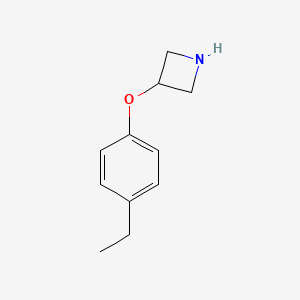
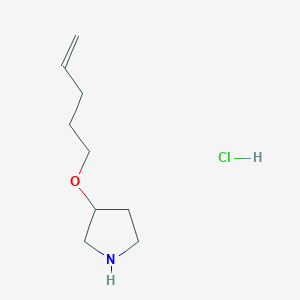
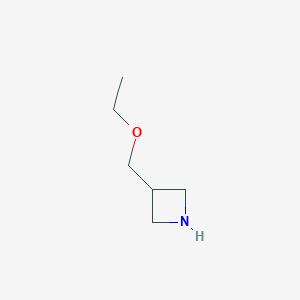
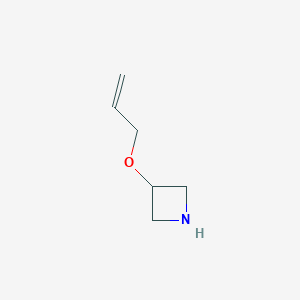
![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)
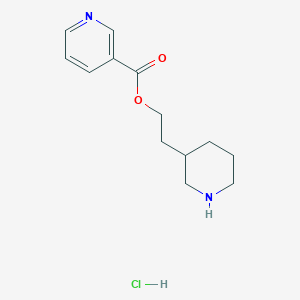
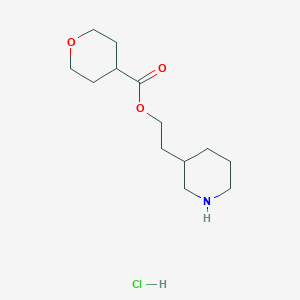
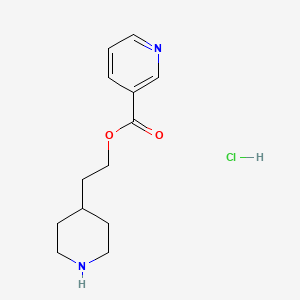
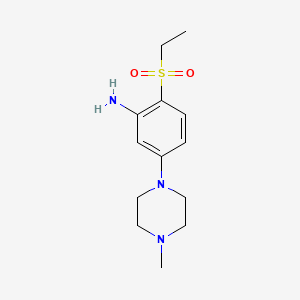
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
